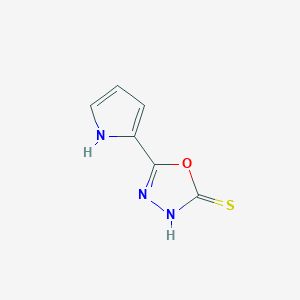
Aluminum potassium sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum potassium sulfate, commonly known as potassium alum, is a chemical compound with the formula KAl(SO₄)₂·12H₂O. It is a double sulfate of aluminum and potassium and is often encountered in its dodecahydrate form. This compound is widely used in various industries due to its unique properties, such as its ability to form large, transparent crystals and its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum potassium sulfate can be synthesized through several methods. One common laboratory method involves the reaction of potassium sulfate with aluminum sulfate in an aqueous solution. The reaction is typically carried out by dissolving equimolar amounts of potassium sulfate and aluminum sulfate in water, followed by crystallization upon cooling .
Another method involves the use of recycled aluminum cans. In this process, aluminum is reacted with potassium hydroxide and sulfuric acid in sequence. The aluminum is first oxidized by potassium hydroxide to form tetrahydroxoaluminate(III) anion, which is then acidified to produce aluminum hydroxide. This hydroxide is further reacted with sulfuric acid to form aluminum sulfate, which then reacts with potassium sulfate to yield this compound .
Industrial Production Methods
Industrially, this compound is produced by treating bauxite ore with sulfuric acid to obtain aluminum sulfate. This aluminum sulfate is then reacted with potassium sulfate to form this compound. The crystallization process is controlled to obtain the desired dodecahydrate form .
Chemical Reactions Analysis
Types of Reactions
Aluminum potassium sulfate undergoes various chemical reactions, including:
Oxidation and Reduction: Aluminum in the compound can undergo oxidation-reduction reactions, particularly in the presence of strong acids or bases.
Substitution: The aluminum ion in this compound can be substituted by other trivalent metal ions such as chromium(III) to form different alums.
Common Reagents and Conditions
Oxidation: Potassium hydroxide is used to oxidize aluminum to form tetrahydroxoaluminate(III) anion.
Reduction: Sulfuric acid is used to reduce the tetrahydroxoaluminate(III) anion to aluminum hydroxide.
Substitution: Chromium(III) ions can replace aluminum ions under controlled conditions to form chromium-aluminum alum.
Major Products Formed
Aluminum Hydroxide: Formed during the intermediate steps of the synthesis.
Chromium-Aluminum Alum: Formed when chromium(III) ions substitute aluminum ions in the compound.
Scientific Research Applications
Aluminum potassium sulfate has a wide range of applications in scientific research:
Chemistry: Used as a mordant in dyeing processes and as a flocculant in water purification.
Biology: Employed in the preparation of Mayer’s hematoxylin solution for staining biological tissues.
Medicine: Used as an astringent and antiseptic in various medical formulations.
Industry: Utilized in leather tanning, paper manufacturing, and as a fireproofing agent for textiles.
Mechanism of Action
The primary mechanism of action of aluminum potassium sulfate is its astringent property. It induces coagulation in superficial tissue layers, leading to the formation of a crust. This is achieved by neutralizing the charges on plasma proteins, causing blood to coagulate . Additionally, as an adjuvant in vaccines, it enhances the immune response by facilitating the slow release of antigens at the injection site, thereby prolonging immune system stimulation .
Comparison with Similar Compounds
Aluminum potassium sulfate belongs to a class of compounds known as alums. Similar compounds include:
Sodium Aluminum Sulfate: Used in baking powder and as a food additive.
Ammonium Aluminum Sulfate: Employed in water purification and as a mordant in dyeing.
Chromium Aluminum Sulfate: Used in tanning and as a mordant
Uniqueness
This compound is unique due to its high solubility in water, ability to form large transparent crystals, and its wide range of applications across different fields. Its dodecahydrate form is particularly valued for its stability and ease of handling .
Properties
CAS No. |
15007-61-1 |
|---|---|
Molecular Formula |
AlH2KO4S |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
aluminum;potassium;disulfate |
InChI |
InChI=1S/Al.K.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4) |
InChI Key |
VWRKUHIZDIMTAF-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+] |
Canonical SMILES |
OS(=O)(=O)O.[Al].[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





